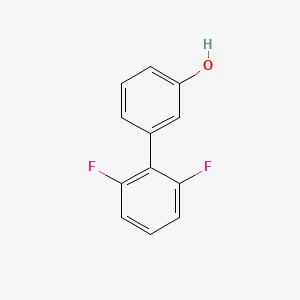

3-(2,6-Difluorophenyl)phenol

説明

BenchChem offers high-quality 3-(2,6-Difluorophenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Difluorophenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(2,6-difluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYIUZXFAWLDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683468 | |

| Record name | 2',6'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-30-8 | |

| Record name | 2',6'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fluorinated Biaryl Phenol Building Blocks: A Triad of Strategic Advantage in Drug Design

An In-Depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of modern medicinal chemistry, the quest for molecules with optimized potency, selectivity, and pharmacokinetic profiles is relentless. Among the myriad of structural motifs employed, the fluorinated biaryl phenol scaffold has emerged as a particularly powerful triad. This guide provides an in-depth technical analysis of these building blocks, elucidating the synergistic interplay between the fluorine atom, the biaryl core, and the phenolic hydroxyl group. We will explore robust synthetic strategies for their creation, delve into the profound physicochemical and pharmacological consequences of their use, and examine real-world applications that underscore their value in contemporary drug discovery programs.

Part 1: The Strategic Value of Fluorinated Biaryl Phenols in Medicinal Chemistry

Introduction: The Convergence of Three Privileged Moieties

The fluorinated biaryl phenol motif is more than just a sum of its parts; it is a strategic convergence of three "privileged" components, a term for molecular frameworks capable of binding to multiple biological targets.[1][2] The biaryl unit provides a rigid, yet tunable, scaffold for orienting functional groups into a defined three-dimensional space.[3][4] The phenol offers a critical hydrogen bond donor/acceptor site and a handle for further derivatization.[5] Finally, the strategic incorporation of fluorine—an element found in over half of all newly approved small-molecule drugs—provides a powerful tool to fine-tune a molecule's properties for therapeutic success.[6] This guide will dissect the individual contributions of each component and the emergent properties of the whole.

The Unique Contribution of Fluorine in Drug Design

Fluorine's utility in medicinal chemistry is unparalleled due to its unique properties:

-

High Electronegativity: As the most electronegative element, fluorine can create strong dipoles and alter the acidity or basicity of nearby functional groups.[7][8]

-

Small van der Waals Radius: With a radius similar to hydrogen, it can often replace a C-H bond with minimal steric perturbation, acting as a "super-hydrogen".[7]

-

Metabolic Shielding: The carbon-fluorine bond is the strongest in organic chemistry, making it highly resistant to enzymatic cleavage.[9] Placing fluorine at a metabolically labile position (a "metabolic soft spot") can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][9]

-

Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole, and electrostatic interactions, which can significantly boost binding affinity.[7][10]

-

Modulation of Lipophilicity: Fluorination can alter a molecule's lipophilicity (LogP/LogD), which is crucial for controlling its absorption, distribution, metabolism, and excretion (ADME) profile. While aromatic fluorination often increases lipophilicity, the effect can be complex and context-dependent.[11][12]

Biaryl Scaffolds: Conformational Control and Vectorial Exit Points

Biaryl motifs are mainstays in drug discovery, offering a robust framework for building molecular complexity.[13][14] Their significance lies in:

-

Structural Rigidity: The bond connecting the two aryl rings has a restricted rotation, which helps to lock the molecule into a more defined, lower-entropy conformation. This pre-organization can lead to a significant increase in binding affinity for the target protein.

-

Tunable Dihedral Angle: The angle between the two rings can be controlled by the substitution pattern at the ortho positions. This allows medicinal chemists to precisely control the 3D orientation of substituents, a critical factor in optimizing target engagement.

-

Vectorial Exploration: The two rings provide distinct vectors for chemical exploration. Functional groups can be placed on either ring to probe different pockets of a binding site, enabling rapid Structure-Activity Relationship (SAR) studies.

The Phenolic Hydroxyl: A Key Pharmacophoric Anchor

The phenol group is a recurring motif in a vast number of pharmaceuticals and natural products.[5] Its utility stems from its dual nature as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen). This allows it to form strong, directional interactions with protein active sites, often acting as a critical anchor for the entire molecule. Furthermore, the phenol is an acidic proton, and its pKa can be modulated by other substituents on the ring—a property that fluorine substitution powerfully influences.

Part 2: Synthetic Strategies for Accessing Fluorinated Biaryl Phenol Building Blocks

Overview of Synthetic Approaches

The construction of the C(aryl)-C(aryl) bond is the cornerstone of biaryl synthesis. While numerous methods exist, transition metal-catalyzed cross-coupling reactions are the most prevalent and versatile in medicinal chemistry.[15] Among these, the Suzuki-Miyaura coupling is the undisputed workhorse due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[16] Other important methods include direct C-H arylation, which offers a more atom-economical approach.[13][14]

Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction

The Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an arylboronic acid (or ester) in the presence of a palladium catalyst and a base. Its reliability has made it a go-to method for constructing biaryl scaffolds, including those that are sterically hindered.[17][18][19]

The choice of catalyst, ligand, base, and solvent is critical for success, especially when dealing with sterically demanding or electronically challenging substrates often found in fluorinated systems. Modern Buchwald-type phosphine ligands and N-heterocyclic carbene (NHC) ligands have proven exceptionally effective for coupling sterically hindered partners, such as di-ortho-substituted aryl chlorides, often at room temperature.[16][17]

Sources

- 1. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 2. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. search.lib.asu.edu [search.lib.asu.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. researchgate.net [researchgate.net]

- 10. benthamscience.com [benthamscience.com]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. chemrevlett.com [chemrevlett.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]

- 18. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

A Technical Guide to 3-(2,6-Difluorophenyl)phenol: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic molecules often exhibit profoundly altered physicochemical and pharmacokinetic properties, including enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[1][2] Among these, fluorinated biaryl compounds have emerged as privileged structures in numerous therapeutic areas.[3]

This technical guide provides a comprehensive overview of 3-(2,6-Difluorophenyl)phenol, a valuable fluorinated building block. The narrative will delve into its core chemical identifiers, including its canonical SMILES string, detail its physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential applications as a high-value intermediate in drug discovery and development. The insights herein are curated to empower researchers and scientists to effectively leverage this compound in their synthetic and medicinal chemistry programs.

Molecular Identification and Physicochemical Properties

Accurate molecular identification is fundamental to scientific rigor. The following tables summarize the key chemical identifiers and physicochemical properties for 3-(2,6-Difluorophenyl)phenol.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-(2,6-Difluorophenyl)phenol | N/A |

| Synonym | 2',6'-difluoro[1,1'-biphenyl]-3-ol | |

| CAS Number | 1261910-30-8 | [4] |

| Canonical SMILES | C1=CC(=CC(=C1)O)C2=C(C=CC=C2F)F | Derived from structure |

| InChI | 1S/C12H8F2O/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7,15H | |

| InChIKey | KRYIUZXFAWLDBO-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C12H8F2O | [4] |

| Molecular Weight | 206.19 g/mol | |

| Purity | Typically ≥97% | |

| Appearance | (Expected) Off-white to pale solid | General knowledge |

| XLogP3 (Computed) | 3.5 | PubChem CID 54724915 |

| Hydrogen Bond Donor Count | 1 | PubChem CID 54724915 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 54724915 |

Synthesis and Purification

The construction of the biaryl scaffold of 3-(2,6-difluorophenyl)phenol is efficiently achieved via palladium-catalyzed cross-coupling chemistry. The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoborane and an organohalide, stands as the most logical and widely applied method for this transformation.[3][5]

Proposed Synthetic Pathway

The synthesis involves a Suzuki-Miyaura coupling between a protected 3-bromophenol derivative (e.g., 1-bromo-3-(methoxymethoxy)benzene) and (2,6-difluorophenyl)boronic acid. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenol, preventing interference with the organometallic reagents. This is followed by a straightforward deprotection step under acidic conditions to yield the final product.

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 3-(2,6-Difluorophenyl)phenol.

Exemplar Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (2,6-difluorophenyl)boronic acid (1.2 equivalents), 1-bromo-3-(methoxymethoxy)benzene (1.0 equivalent), and potassium carbonate (2.5 equivalents).

-

Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

-

To this slurry, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: MOM-Group Deprotection

-

Dissolve the crude intermediate from Step 1 in methanol.

-

Add a solution of hydrochloric acid (e.g., 2M aqueous HCl) and stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude final product.

Purification and Characterization

The crude 3-(2,6-difluorophenyl)phenol is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Structural Confirmation: The identity and structure of the purified compound should be confirmed using standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the aromatic substitution patterns and the presence of the fluorine atoms.

-

¹³C NMR Spectroscopy: To verify the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight (206.19 g/mol ).

-

-

Purity Analysis: The final purity should be assessed using High-Performance Liquid Chromatography (HPLC).

Applications in Medicinal Chemistry and Drug Development

The 3-(2,6-difluorophenyl)phenol scaffold is a strategic asset in drug discovery for several key reasons, primarily stemming from the unique properties of its constituent parts.

-

Metabolic Stability: The 2,6-difluoro substitution on one phenyl ring provides a steric and electronic shield. The carbon-fluorine bond is exceptionally strong, making the ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly prolong the in vivo half-life of a drug candidate.[1][6]

-

Modulation of Physicochemical Properties:

-

pKa and Acidity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the distal phenol group, making it a stronger hydrogen bond donor and influencing its ionization state at physiological pH.

-

Lipophilicity: The difluorophenyl moiety increases lipophilicity, which can enhance membrane permeability and improve oral absorption of a drug.[7]

-

Conformational Control: The ortho-fluorine substituents create a significant rotational barrier around the biaryl bond. This torsional restriction can lock the molecule into a specific, biologically active conformation, potentially increasing binding affinity and selectivity for its protein target.[8]

-

-

A Versatile Synthetic Handle: The phenolic hydroxyl group is a crucial functional handle. It can act as a hydrogen bond donor or acceptor, forming key interactions within a protein binding pocket. Furthermore, it serves as a convenient point for chemical modification, allowing for the synthesis of ether-linked derivatives to explore structure-activity relationships (SAR) or attach solubilizing groups.

This combination of metabolic resistance, conformational rigidity, and functional versatility makes 3-(2,6-difluorophenyl)phenol an attractive building block for inhibitors of enzymes such as kinases and for other targets where biaryl structures are known to be effective.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(2,6-Difluorophenyl)phenol is more than a simple chemical intermediate; it is a strategically designed building block that offers tangible advantages for drug discovery programs. Its defining features—a metabolically robust difluorophenyl ring, a conformationally restricted biaryl linkage, and a versatile phenolic handle—provide medicinal chemists with a powerful tool to address common challenges in lead optimization, from poor pharmacokinetics to low binding affinity. A firm understanding of its synthesis, properties, and strategic applications, as detailed in this guide, enables its effective deployment in the quest for novel and improved therapeutics.

References

View References

-

Akram, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(33), 30098–30112. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Cheméo. Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). [Link]

-

ChemBK. 2,3-Difluoro Phenol. [Link]

-

PubChem. 2,6-Difluorophenol. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

Le, D. N., et al. (2017). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 73(29), 4146-4152. [Link]

-

Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2345. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2,6-Difluorophenyl)phenol | 1261910-30-8 [sigmaaldrich.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 9. chembk.com [chembk.com]

- 10. 2,6-Difluorophenol | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Molecular Attributes of C₁₂H₈F₂O Biaryls

An In-depth Technical Guide to the Molecular and Physicochemical Landscape of C₁₂H₈F₂O Biaryls

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with fluorinated biaryl compounds. It focuses on the specific molecular formula C₁₂H₈F₂O , detailing its molecular weight, structural characteristics, synthesis, and analytical validation. By integrating foundational principles with practical applications, this document provides the authoritative grounding necessary for the effective utilization of this important chemical scaffold.

The molecular formula C₁₂H₈F₂O represents a class of biaryl structures containing two fluorine atoms and one oxygen atom. The most common and structurally relevant interpretation of this formula within the biaryl class is a difluorinated hydroxybiphenyl . This scaffold consists of two phenyl rings directly linked, with two hydrogen atoms substituted by fluorine and one by a hydroxyl group.

The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[1][2] Judicious placement of fluorine atoms can profoundly alter a molecule's electronic properties, pKa, metabolic stability, and binding affinity for biological targets, often without introducing significant steric bulk.[1][2][3] This makes the C₁₂H₈F₂O scaffold a molecule of significant interest for designing novel therapeutics.

Molecular Formula and Weight

The fundamental quantitative data for this class of compounds are summarized below. The exact mass is critical for high-resolution mass spectrometry analysis, while the molar mass is used for all stoichiometric calculations in synthesis and experimentation.

| Property | Value |

| Molecular Formula | C₁₂H₈F₂O |

| Molar Mass | 222.19 g/mol |

| Exact (Monoisotopic) Mass | 222.05431 g/mol |

Structural Isomerism and Physicochemical Diversity

A key challenge and opportunity when working with C₁₂H₈F₂O biaryls is the vast number of possible structural isomers. The relative positions of the two fluorine atoms and the hydroxyl group on the biphenyl framework dramatically influence the molecule's three-dimensional shape, polarity, and biological activity.

For example, positioning fluorine atoms ortho to the biaryl linkage can force a twisted conformation, while placing them at the 4 and 4' positions can enhance molecular planarity. The location of the hydroxyl group dictates its potential as a hydrogen bond donor and its overall acidity.

Below is a diagram illustrating a few representative isomers to showcase this structural diversity.

Caption: Positional isomerism in difluorinated hydroxybiphenyls.

Synthetic Strategies: A Workflow for C₁₂H₈F₂O Biaryls

The construction of the biaryl bond is the central challenge in synthesizing these molecules. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the gold standard for this transformation due to their high functional group tolerance, excellent yields, and well-understood mechanisms.

Expertise in Action: Why Palladium Catalysis?

The choice of a palladium catalyst is deliberate. Palladium(0) complexes can readily undergo oxidative addition into the carbon-halogen bond of a fluorinated aryl halide. The resulting organopalladium(II) species then undergoes transmetalation with an activated boronic acid or ester, followed by reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst. This catalytic cycle is highly efficient and allows for the precise coupling of diverse aryl fragments.

The following workflow diagram illustrates a generalized synthetic route.

Caption: A typical workflow for the synthesis of C12H8F2O biaryls.

Analytical Validation: A Self-Validating Protocol

Confirming the identity, purity, and specific isomeric structure of the synthesized C₁₂H₈F₂O biaryl is paramount. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborate one another.

Step-by-Step Protocol: LC-MS and NMR Characterization

This protocol outlines the standard workflow for validating a newly synthesized C₁₂H₈F₂O compound.

Objective: To confirm the molecular weight, purity, and structural identity of the target molecule.

1. Sample Preparation:

- Accurately weigh ~1-2 mg of the purified solid.

- Dissolve in 1.0 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile) for LC-MS analysis.

- For NMR, dissolve ~5-10 mg in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

2. LC-MS Analysis (Purity and Molecular Weight Confirmation):

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS), such as a TOF or Orbitrap analyzer.

- HPLC Method:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 1-5 µL.

- MS Method:

- Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes. The hydroxyl group should be visible in negative mode as [M-H]⁻.

- Mass Range: Scan from m/z 50 to 500.

- Data Analysis:

- Verify the purity by integrating the peak area in the chromatogram.

- Confirm the molecular weight by extracting the ion chromatogram for the exact mass of the [M-H]⁻ or [M+H]⁺ adduct. The measured mass should be within 5 ppm of the theoretical exact mass (222.05431).

3. NMR Spectroscopy (Structural Elucidation):

- Instrumentation: 400 MHz (or higher) NMR spectrometer.

- Experiments:

- ¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. Aromatic protons will appear between ~6.5-8.0 ppm. Coupling to adjacent fluorine atoms (²JHF, ³JHF) will cause characteristic splitting.

- ¹³C NMR: Shows all unique carbon atoms. Carbons directly bonded to fluorine will appear as doublets (¹JCF) with large coupling constants.

- ¹⁹F NMR: This is the most direct method for observing the fluorine atoms. The chemical shift and coupling patterns provide definitive information about their electronic environment and proximity to other atoms.

- Data Analysis: Correlate the chemical shifts, integration values, and coupling patterns across all spectra to definitively assign the structure and confirm the specific isomer synthesized.

Applications in Drug Discovery and Materials Science

The difluorinated hydroxybiphenyl scaffold is a privileged structure in medicinal chemistry. Its rigid, yet tunable, framework allows it to present key pharmacophoric features (like the hydroxyl group) to a biological target with high specificity.

-

Kinase Inhibition: Many kinase inhibitors utilize a biaryl core to occupy the ATP-binding pocket. The C₁₂H₈F₂O scaffold can be elaborated to mimic the hinge-binding motifs required for potent inhibition.[4]

-

Modulation of Physicochemical Properties: The two fluorine atoms can be used to block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate. They also increase lipophilicity, which can enhance membrane permeability and cell penetration.[2]

-

Organic Electronics: Fluorinated biaryls are also explored in materials science for the development of organic semiconductors and liquid crystals. The high electronegativity of fluorine can lower the LUMO energy level of the molecule, which is beneficial for creating n-type organic materials.

Conclusion

The C₁₂H₈F₂O molecular formula, primarily representing difluorinated hydroxybiphenyls, defines a class of compounds with significant potential in both pharmaceutical and material sciences. A thorough understanding of their molecular properties, isomeric diversity, and robust synthetic and analytical methodologies is essential for any researcher in the field. The strategic application of modern organic synthesis and analytical chemistry provides a clear and validated pathway to access these valuable molecules, enabling the continued development of novel therapeutics and advanced materials.

References

- Synthesis of gem-Difluorinated 2,3-Dihydrobenzofurans Using Freon-22 via [4 + 1] Annulation of Difluorocarbene and Antitumor Activity Evaluation.PubMed.

- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.MDPI.

- Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans.AUB ScholarWorks.

-

Synthesis of dibenzofuran. Existing approaches vs. oxodefluorination. ResearchGate. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Identification of (a) dibenzofuran (DBF) ( m / z 168), (b) isomers of... ResearchGate. Available at: [Link]

-

Polychlorinated Dibenzo-P-Dioxin (PCDD) and Dibenzofuran (PCDF) Isomer Patterns From Municipal Waste Combustion: Formation Mechanism Fingerprints. PubMed. Available at: [Link]

-

Visible Light-Driven, Gold(I)-Catalyzed Preparation of Symmetrical (Hetero)biaryls by Homocoupling of Arylazo Sulfones. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Dibenzofuran. Wikipedia. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Biaryl | C28H24O6 | CID 139181052. PubChem, National Institutes of Health. Available at: [Link]

-

Biaryl 2a | C25H24N4O3 | CID 121237840. PubChem, National Institutes of Health. Available at: [Link]

-

STUDY ON DIBENZOFURAN WITH REFERENCE TO PROPERTIES. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

-

Dibenzofuran | C12H8O | CID 568. PubChem, National Institutes of Health. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 2,6-Difluorophenyl Moiety in Modulating the Electronic Landscape of Phenolic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the 2,6-difluorophenyl group imparts a unique combination of steric and electronic properties that can profoundly influence the bioactivity, metabolic stability, and photophysical characteristics of a parent molecule. This technical guide provides a comprehensive exploration of the electronic properties of phenols substituted with a 2,6-difluorophenyl group. We will delve into the synthesis, spectroscopic characterization, and computational analysis of these compounds, offering field-proven insights and detailed experimental protocols. The causality behind experimental choices will be elucidated, and a framework for understanding the structure-property relationships of this important class of molecules will be presented.

Introduction: The Significance of Fluorine in Phenolic Scaffolds

Phenolic compounds are ubiquitous in nature and form the backbone of many pharmaceutical agents and industrial chemicals. Their electronic properties, particularly the acidity of the hydroxyl group and the electron density of the aromatic ring, are pivotal to their function. The introduction of fluorine, the most electronegative element, can dramatically alter these properties. The 2,6-difluoro substitution pattern is of particular interest as it can induce a twisted conformation in biphenyl systems, influencing interactions with biological targets and altering the molecule's overall electronic and steric profile.[1] This guide will explore how the 2,6-difluorophenyl substituent serves as a powerful tool to fine-tune the electronic landscape of phenols, opening new avenues for drug design and material science.

Synthesis of 2,6-Difluorophenyl Substituted Phenols

The most versatile and widely employed method for the synthesis of 2,6-difluorophenyl substituted phenols is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide or triflate and an organoboron compound.

General Synthetic Strategy: Suzuki-Miyaura Coupling

The general approach involves the coupling of a suitably protected phenol derivative, activated as a triflate or a halide, with 2,6-difluorophenylboronic acid, or vice-versa. The phenolic hydroxyl group is a poor leaving group for direct Suzuki coupling and typically requires activation, often through conversion to a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed reactions.[4]

Diagram of the general synthetic workflow for the Suzuki coupling of 4-Amino-2,6-difluorophenol:

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Analysis of 3-(2,6-Difluorophenyl)phenol and 3-(2,4-Difluorophenyl)phenol: A Guide to Synthesis, Properties, and Biological Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and biological properties of drug candidates.[1][2] Biphenylols, in particular, represent a privileged structural motif in numerous biologically active compounds. This guide provides an in-depth comparative analysis of two isomeric difluorinated biphenylols: 3-(2,6-Difluorophenyl)phenol and 3-(2,4-Difluorophenyl)phenol. We will dissect how the seemingly subtle shift in the position of a single fluorine atom—from position 6 to 4 on the phenyl ring—induces significant changes in molecular properties, chemical reactivity, and, consequently, potential biological activity. This document is intended for researchers and drug development professionals, offering field-proven insights into the synthesis, characterization, and evaluation of these important chemical entities.

Introduction: The Significance of Fluorine Positioning

In drug design, the substitution of hydrogen with fluorine can enhance a range of critical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[3] The high electronegativity and small size of fluorine allow it to modulate the electronic landscape of a molecule without introducing significant steric bulk. However, the true impact of fluorination is highly dependent on its position within the molecular architecture.

This guide focuses on two isomers that highlight this principle:

-

3-(2,6-Difluorophenyl)phenol (2,6-Isomer): Features fluorine atoms at both ortho positions of the phenyl ring.

-

3-(2,4-Difluorophenyl)phenol (2,4-Isomer): Features fluorine atoms at one ortho and one para position.

The differing placement of these fluorine atoms creates distinct electronic and steric environments, which dictate the molecule's behavior from the test tube to complex biological systems. Understanding these differences is paramount for optimizing synthetic strategies and designing molecules with tailored therapeutic profiles.

Caption: Logical workflow for the comparative analysis of the two isomers.

Physicochemical Properties: A Tale of Two Isomers

A molecule's fundamental physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.[4] The positioning of electron-withdrawing fluorine atoms significantly alters properties like acidity (pKa) and lipophilicity (logP).

| Property | 3-(2,6-Difluorophenyl)phenol | 3-(2,4-Difluorophenyl)phenol | Causality and Implication |

| Molecular Formula | C₁₂H₈F₂O | C₁₂H₈F₂O | Identical formula, differing only in atomic arrangement. |

| Molecular Weight | 206.19 g/mol [5] | 206.19 g/mol | Identical mass. |

| CAS Number | 1261910-30-8 | 367-27-1 (for 2,4-Difluorophenol) | Unique identifiers for each compound. |

| Predicted pKa | ~7.34[6] | ~8.72[6] | The two ortho-fluorines in the 2,6-isomer exert a strong, cumulative inductive electron-withdrawing effect, stabilizing the phenoxide anion and making it significantly more acidic (lower pKa)[6][7]. This impacts ionization state at physiological pH and reactivity in base-mediated reactions. |

| Predicted logP | Higher | Lower | Fluorination generally increases lipophilicity.[8] The symmetric 2,6-substitution may reduce the overall molecular dipole moment compared to the 2,4-isomer, potentially leading to slightly higher lipophilicity and altered solubility.[9] |

| Steric Hindrance | High (around biphenyl bond) | Moderate | The two ortho-fluorines in the 2,6-isomer create significant steric hindrance, restricting rotation around the C-C biphenyl bond. This "atropisomerism" can lock the molecule into specific conformations, which is critical for receptor binding selectivity. |

Synthesis and Chemical Reactivity

The synthesis of these biphenylols typically relies on modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction. The choice of starting materials is dictated by the desired final substitution pattern.

General Synthetic Workflow: Suzuki-Miyaura Coupling

This reaction forms the central carbon-carbon bond between the two aromatic rings. The general approach involves coupling a boronic acid (or ester) derivative of one ring with a halide of the other, catalyzed by a palladium complex.[10]

Caption: General workflow for the synthesis of biphenylol compounds.

Synthesis of 3-(2,6-Difluorophenyl)phenol:

-

Route A: Couple 3-methoxyphenylboronic acid with 1-bromo-2,6-difluorobenzene.

-

Route B: Couple (2,6-difluorophenyl)boronic acid with 3-bromoanisole.

-

Final Step: Demethylation of the resulting methoxy-biphenyl ether (e.g., using BBr₃) to yield the final phenol.

Synthesis of 3-(2,4-Difluorophenyl)phenol:

-

The same routes can be applied, simply substituting the fluorinated starting material with the corresponding 2,4-difluoro isomer (e.g., 1-bromo-2,4-difluorobenzene).

Causality in Reactivity:

-

Steric Effects: The 2,6-difluoro substrates are sterically more hindered. This can necessitate more robust catalytic systems (e.g., specialized phosphine ligands) or harsher reaction conditions to achieve efficient coupling compared to the 2,4-difluoro analogues.

-

Reactivity of the Phenolic -OH: The higher acidity of the 2,6-isomer means it can be deprotonated under milder basic conditions.[6] This facilitates subsequent reactions like O-alkylation or O-acylation, but the steric hindrance from the ortho-fluorines may slow the reaction rate with bulky electrophiles.[6]

Anticipated Biological Activity and Drug Development Insights

While direct comparative biological data for these specific molecules is limited in public literature, we can infer potential differences based on established principles of medicinal chemistry. Phenolic compounds are known for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[11][12]

-

Receptor Binding and Conformation: The most significant difference lies in the conformational restriction of the 2,6-isomer. The hindered rotation around the biphenyl bond forces the two rings into a non-planar arrangement. This fixed conformation can lead to higher binding affinity and selectivity if it perfectly matches the topology of a protein's binding pocket. Conversely, the more flexible 2,4-isomer can adapt to various binding sites but may suffer from a higher entropic penalty upon binding.

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorination is a common strategy to block sites of metabolic oxidation by Cytochrome P450 enzymes. Both isomers benefit from this, but the specific positions of the fluorines dictate which sites are protected.

-

Hydrogen Bonding: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor. The acidity (pKa) of this group, which is significantly different between the two isomers, will influence the strength of these interactions. The 2,6-isomer, being more acidic, is a stronger hydrogen bond donor.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences between these isomers, a series of standardized assays is required. The protocols below provide a self-validating framework for characterization.

Protocol 1: Cytotoxicity Assessment via MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, providing a quantitative measure of a compound's cytotoxic potential.[8][13]

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

DMEM/F-12 medium with 10% FBS

-

3-(2,6-Difluorophenyl)phenol and 3-(2,4-difluorophenyl)phenol, dissolved in DMSO to create 10 mM stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of each isomer in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Determination of Lipophilicity (logP) by Shake-Flask Method

This protocol provides an experimental value for the octanol-water partition coefficient, a critical parameter for predicting drug absorption and distribution.[9]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Test compounds

-

Centrifuge tubes

-

UV-Vis Spectrophotometer or HPLC

Methodology:

-

Preparation: Prepare a stock solution of each compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a centrifuge tube, mix equal volumes (e.g., 5 mL) of the aqueous stock solution and the pre-saturated n-octanol.

-

Equilibration: Shake the tubes vigorously for 1 hour to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully sample the aqueous phase and measure the concentration of the compound using a pre-established calibration curve (UV-Vis or HPLC).

-

Calculation:

-

Concentration in octanol = Initial aqueous concentration - Final aqueous concentration.

-

P = [Concentration in octanol] / [Concentration in water].

-

logP = log₁₀(P).

-

Conclusion

The comparison between 3-(2,6-difluorophenyl)phenol and 3-(2,4-difluorophenyl)phenol serves as a powerful illustration of the principle of positional isomerism in drug design. The shift of a single fluorine atom from the ortho to the para position fundamentally alters the molecule's acidity, conformational flexibility, and steric profile. The 2,6-isomer is more acidic and conformationally rigid, traits that could be exploited for developing highly selective inhibitors. The 2,4-isomer, being more flexible and less acidic, may offer a different spectrum of biological activity and a distinct ADME profile. For researchers in drug development, a thorough understanding and experimental validation of these differences are not merely academic exercises; they are critical steps in the rational design of next-generation therapeutics.

References

-

PubChem. 2,4-Difluorophenol. [Link]

-

Cheméo. Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). [Link][9]

-

PubMed. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. [Link][11]

-

ResearchGate. Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. [Link][12]

-

National Center for Biotechnology Information. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. [Link][4]

-

PubMed Central (PMC). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link][1]

-

PubMed. Fluorination Methods for Drug Discovery and Development. [Link][2]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link][3]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 3-(2,6-Difluorophenyl)phenol | 1261910-30-8 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Phenol, 3-fluoro- (CAS 372-20-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 11. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 2',6'-Difluoro-3-hydroxybiphenyl: A Detailed Protocol for Researchers

This document provides a comprehensive, in-depth guide for the synthesis of 2',6'-difluoro-3-hydroxybiphenyl, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a scientifically grounded explanation of the process, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

Substituted biphenyls are a cornerstone of modern organic synthesis, with their rigid yet tunable structures finding widespread application in pharmaceuticals and functional materials.[1] The target molecule, 2',6'-difluoro-3-hydroxybiphenyl, incorporates key structural motifs: a biphenyl core, fluorine atoms that can modulate metabolic stability and binding affinity, and a hydroxyl group that provides a handle for further functionalization.

This guide details a robust two-step synthetic route commencing with a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl framework, followed by a demethylation step to unmask the final hydroxyl functionality. This approach was selected for its high efficiency, functional group tolerance, and the commercial availability of the starting materials.[2][3]

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, each with its own set of considerations and experimental procedures.

Caption: Overall synthetic workflow for 2',6'-difluoro-3-hydroxybiphenyl.

Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2',6'-Difluoro-3-methoxybiphenyl

The Suzuki-Miyaura reaction is a powerful method for carbon-carbon bond formation, involving the palladium-catalyzed coupling of an organohalide with an organoboron compound.[4] In this step, we will couple 1-bromo-2,6-difluorobenzene with 3-methoxyphenylboronic acid.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that underpins its reliability.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Bromo-2,6-difluorobenzene | 192.99 | 10.0 | 1.93 g |

| 3-Methoxyphenylboronic acid | 151.96 | 12.0 | 1.82 g |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 347 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |

| 1,4-Dioxane (anhydrous) | - | - | 40 mL |

| Water (degassed) | - | - | 10 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,6-difluorobenzene (1.93 g, 10.0 mmol), 3-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask. Finally, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

-

Reaction: Heat the reaction mixture to 85 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2',6'-difluoro-3-methoxybiphenyl as a colorless oil or a low-melting solid.

Characterization of 2',6'-Difluoro-3-methoxybiphenyl (Expected):

-

¹H NMR (400 MHz, CDCl₃): δ 7.40-7.30 (m, 1H), 7.15-7.05 (m, 2H), 7.00-6.90 (m, 3H), 3.85 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 160.0, 158.5 (dd, J = 250, 8 Hz), 132.0 (t, J = 10 Hz), 130.0, 122.0, 115.0, 114.5 (dd, J = 20, 5 Hz), 113.0, 55.5.

-

Melting Point: Literature suggests similar compounds are oils or low-melting solids.

Part 2: Demethylation to 2',6'-Difluoro-3-hydroxybiphenyl

The final step in the synthesis is the cleavage of the methyl ether to reveal the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, particularly for aryl methyl ethers, as it operates under mild conditions.[5]

Mechanistic Insight

The demethylation with BBr₃ proceeds through a Lewis acid-base interaction, followed by nucleophilic attack of the bromide ion.

Caption: Mechanism of BBr₃-mediated demethylation of an aryl methyl ether.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2',6'-Difluoro-3-methoxybiphenyl | 220.22 | 8.0 | 1.76 g |

| Boron Tribromide (1.0 M in CH₂) | 250.52 | 12.0 | 12.0 mL |

| Dichloromethane (DCM, anhydrous) | - | - | 40 mL |

| Saturated Sodium Bicarbonate (aq) | - | - | As needed |

| Hydrochloric Acid (1 M, aq) | - | - | As needed |

Procedure:

-

Reaction Setup: Dissolve 2',6'-difluoro-3-methoxybiphenyl (1.76 g, 8.0 mmol) in anhydrous dichloromethane (40 mL) in a flame-dried round-bottom flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of boron tribromide in dichloromethane (12.0 mL, 12.0 mmol) dropwise via a syringe.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice (50 g). Caution: This is an exothermic process and will release HBr gas. Perform in a well-ventilated fume hood.

-

Work-up: Stir the quenched mixture vigorously for 30 minutes. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL), then dry over anhydrous magnesium sulfate and filter.

-

Concentration: Remove the solvent under reduced pressure to yield the crude 2',6'-difluoro-3-hydroxybiphenyl.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization of 2',6'-Difluoro-3-hydroxybiphenyl (Expected):

-

¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 1H), 7.10-6.90 (m, 5H), 5.0 (br s, 1H, -OH).

-

Melting Point: Expected to be a white to off-white solid. The precise melting point should be determined experimentally.

Safety Precautions

-

1-Bromo-2,6-difluorobenzene: Irritant. Handle with appropriate personal protective equipment (PPE).

-

Boronic Acids: Generally low toxicity, but handle with care.

-

Palladium Catalysts: Can be toxic and pyrophoric. Handle in a fume hood and under an inert atmosphere.

-

Boron Tribromide: Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, using appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Dichloromethane: A suspected carcinogen. Use only in a well-ventilated fume hood.

-

All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Suzuki coupling | Inactive catalyst, insufficient base, or presence of oxygen. | Use a fresh batch of palladium catalyst, ensure the base is finely powdered and dry, and thoroughly degas the solvents and reaction vessel. |

| Incomplete demethylation | Insufficient BBr₃ or presence of moisture. | Use a slight excess of BBr₃ and ensure all glassware and solvents are scrupulously dry. |

| Emulsion during work-up | Formation of salts or fine precipitates at the interface. | Add a small amount of brine to the separatory funnel and gently swirl. If the emulsion persists, filtration through a pad of Celite may be necessary. |

| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Recrystallization from a different solvent system may also be effective. |

References

- Havelková, M., Dvořák, D., & Hocek, M. (2001).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292.

- Goh, T. B., Mordi, M. M., & Mansor, S. M. (2013). Demethylation of Mitragynine Picrate with BBr3 and C12H25-SH/NaOMe: A new entry for Ester Derivatives Preparation based on Position Carbon 9. Asian Journal of Research in Chemistry, 6(4), 358-363.

- Organic Syntheses, Coll. Vol. 6, p.432 (1988); Vol. 54, p.42 (1974).

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

- McOmie, J. F. W., & West, D. E. (1974). 3,3'-Dihydroxybiphenyl. Organic Syntheses, 54, 42.

- Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to C-C bonds. Pure and Applied Chemistry, 74(9), 1533-1540.

- Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(12), 2329-2346.

Sources

Reagents for O-alkylation of 3-(2,6-Difluorophenyl)phenol

Application Note: Precision O-Alkylation of 3-(2,6-Difluorophenyl)phenol

Substrate Profiling & Chemical Rationale

The structural architecture of 3-(2,6-Difluorophenyl)phenol presents a unique profile for functionalization in medicinal chemistry and materials science. Because the bulky 2,6-difluorophenyl moiety is situated at the meta (3-) position relative to the phenolic hydroxyl group, the oxygen center is sterically unhindered. This enables highly efficient

Electronically, the highly electronegative fluorine atoms pull electron density from the adjacent phenyl ring, exerting a mild long-range inductive electron-withdrawing effect on the phenol ring. This slightly lowers the pKa of the phenol (~9.6) compared to an unsubstituted phenol (~10.0) [1]. Consequently, quantitative deprotonation can be achieved using relatively mild carbonate bases, averting the need for destructive, aggressive bases like Sodium Hydride (NaH) that could trigger side-reactions in highly functionalized drug precursors [2].

Reagent Selection Causality Matrix

To establish a self-validating and robust protocol, reagents must be selected based on their mechanistic contributions to the transition state of the desired etherification[1][4].

Table 1: Mechanistic Evaluation of Bases and Solvents

| Reagent Class | Selected Reagent | Mechanistic Rationale | Expected Impact |

| Base | Potassium Carbonate ( | Optimal basicity ( | High yield (>90%); suppresses C-alkylation artifacts [4]. |

| Base | Cesium Carbonate ( | The large | Faster kinetics; ideal for unreactive or secondary alkyl halides. |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic nature stabilizes the transition state of the | Drives reaction to completion in 4-6 hours at 80 °C [1]. |

| Solvent | Tetrahydrofuran (THF) | Offers excellent solubility for Mitsunobu components; prevents competitive nucleophilic attack from the solvent. | Essential for stereospecific coupling with secondary alcohols [3]. |

Experimental Workflows

Protocol A: Classical Williamson Ether Synthesis (Primary/Activated Halides)

This protocol relies on the thermodynamic stability of the phenoxide ion and its subsequent nucleophilic attack on an alkyl halide.

Workflow of Williamson ether synthesis for 3-(2,6-Difluorophenyl)phenol.

Step-by-Step Methodology:

-

System Preparation: Into a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-(2,6-Difluorophenyl)phenol (1.0 eq) and anhydrous

(1.5 eq).-

Causality: Using anhydrous base prevents the hydrolysis of the incoming alkyl halide, forcing the reaction down the

pathway [1].

-

-

Solvation: Add anhydrous DMF (5 mL per mmol of phenol). Stir the suspension at room temperature for 15-30 minutes.

-

Self-Validation Check: The reaction mixture will transition to a subtle yellow tint, visually validating the formation of the active biaryl phenoxide anion.

-

-

Electrophile Addition: Slowly add the chosen alkyl bromide or iodide (1.2 eq) dropwise.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C. Maintain stirring for 4–6 hours [1].

-

In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1).

-

Self-Validation Check: The difluoro-biaryl ether product has a significantly higher lipophilicity (LogP) than the starting phenol. Look for the consumption of the lower

phenol spot and the appearance of a distinct, UV-active higher

-

-

Workup & Extraction: Cool to ambient temperature. Quench the reaction by pouring it into distilled water (15 mL/mmol) and extract with Ethyl Acetate (

mL).-

Causality: Ethyl acetate efficiently partitions the highly lipophilic biaryl ether into the organic phase, while the excess

and polar DMF strictly partition into the aqueous phase.

-

-

Purification: Wash the combined organic layers with brine to break any micro-emulsions, dry over

, concentrate under reduced pressure, and purify via silica gel chromatography.

Table 2: Comparative Reaction Optimization Data [1][2]

| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Impurity Profile |

| DMF | 80 | 4 | >95% | Trace unreacted phenol | |

| Acetonitrile | 82 (Reflux) | 6 | 88% | Slower kinetics; solid precipitation | |

| Acetone | 56 (Reflux) | 12 | 75% | Safe but thermally limited | |

| Water/Ether | NaOH | Reflux | 2 | <40% | Severe hydrolysis of alkyl halide |

Protocol B: Mitsunobu O-Alkylation (Stereospecific / Secondary Alcohols)

When generating complex biaryl ethers from secondary alcohols, standard Williamson conditions can trigger E2 elimination. The Mitsunobu reaction elegantly bypasses this by activating the alcohol via a Morita betaine intermediate, forcing strict

Mitsunobu reaction pathway for stereospecific biaryl O-alkylation.

Step-by-Step Methodology:

-

Reagent Assembly: Dissolve 3-(2,6-Difluorophenyl)phenol (1.0 eq), Triphenylphosphine (

, 1.3 eq), and the target secondary alcohol (1.2 eq) in anhydrous THF (0.2 M concentration) under a strict Argon atmosphere. -

Thermal Regulation: Chill the reaction vessel to 0 °C using an ice-water bath.

-

Causality: The formation of the Morita betaine from

and DIAD is a highly exothermic process. Controlling the temperature mitigates thermal degradation of the betaine and suppresses the formation of dead-end hydrazine byproducts [3].

-

-

Betaine Initiation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 15 minutes.

-

Self-Validation Check: A distinct yellow/orange color will flash and slowly fade as the DIAD is consumed to form the active alkoxyphosphonium intermediate.

-

-

Propagation: Remove the ice bath and allow the mixture to naturally warm to room temperature. Stir for 12-24 hours.

-

Workup & Depletion of Triphenylphosphine Oxide:

-

Concentrate the THF in vacuo. To manage the notoriously difficult Triphenylphosphine Oxide (

) byproduct, resuspend the crude paste in cold diethyl ether/hexanes (1:1). -

Causality: The highly polar

is virtually insoluble in cold non-polar solvent mixtures and will precipitate as a white crystalline solid. Filter through a celite pad to obtain a highly enriched crude organic filtrate [3].

-

-

Final Purification: Concentrate the filtrate and submit it to flash chromatography to isolate the stereochemically inverted 3-(2,6-Difluorophenyl)phenol ether.

References

[1] BenchChem. "Technical Support Center: Williamson Ether Synthesis for Aryl Ethers." BenchChem Protocols. Available at:

[2] BenchChem. "Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl." BenchChem Methods. Available at:

[3] MDPI Molecules. "Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library." Molecules. Available at:

[4] ResearchGate. "Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols." Synthetic Communications. Available at:

Application Note: Preparation of Fluorinated Biaryl Ethers from 3-(2,6-Difluorophenyl)phenol

Executive Summary

The synthesis of highly functionalized fluorinated biaryl ethers is a critical operation in modern drug development and agrochemical research. The target substrate, , presents a unique synthetic profile: it possesses a moderately hindered hydroxyl group on a biphenyl scaffold, alongside a highly lipophilic, metabolically stable 2,6-difluorophenyl pharmacophore.

This guide details the strategic selection and step-by-step execution of two orthogonal, copper-catalyzed C–O cross-coupling methodologies to convert this phenol into diverse diaryl ethers: the Ligand-Accelerated Ullmann Condensation and the Aerobic Chan-Evans-Lam Cross-Coupling .

Mechanistic Rationale & Pathway Selection

While palladium-catalyzed (Buchwald-Hartwig) C–O couplings are viable, copper-mediated protocols are widely preferred for phenols due to lower catalyst toxicity, minimal proto-dehalogenation side reactions, and cost-efficiency. Selecting between Ullmann and Chan-Lam pathways depends heavily on the electronic nature of your coupling partner and available infrastructure.

Ligand-Accelerated Ullmann Condensation (Anaerobic)

Historically,[1], leading to poor functional group tolerance. Modern protocols utilize catalytic Cu(I) paired with bidentate N,O-ligands (such as N,N-dimethylglycine).

-

Causality of Reagents: The bidentate ligand breaks up inactive copper aggregates and forms a three-coordinate, heteroleptic anionic complex [Cu(L)OAr]-. This artificially increases the electron density on the copper center, drastically lowering the activation energy required for the turnover-limiting[2].

-

Base Selection: K₃PO₄ is chosen over stronger bases (like KOH) because it effectively deprotonates the phenol without triggering side reactions (like aryl halide hydrolysis).

Aerobic Chan-Evans-Lam Cross-Coupling

When strictly mild or room-temperature conditions are required, or when handling sensitive aryl halides is problematic, the [3] provides an elegant alternative. It relies on the oxidative coupling of the phenol with an arylboronic acid.

-

Causality of Reagents: The reaction utilizes Cu(OAc)₂ as a precatalyst. The Cu(II) species undergoes transmetallation with the boronic acid and ligand exchange with the phenol. Atmospheric oxygen (O₂) is strictly required to oxidize the Cu(II)-aryl-phenoxide intermediate to a highly reactive Cu(III) species, which undergoes rapid reductive elimination[4] to release the biaryl ether.

-

Moisture Control: Because boronic acids can form unreactive cyclic trimers (boroxines) or undergo proto-deboronation in the presence of excess water, molecular sieves are highly recommended as an in-situ desiccant.

Workflow Visualization

Reaction workflows for Ullmann and Chan-Lam etherification of 3-(2,6-difluorophenyl)phenol.

Self-Validating Experimental Protocols

Protocol A: Ligand-Accelerated Ullmann Coupling

Application: Best for coupling with electron-deficient or neutral aryl iodides and bromides.

-

Preparation (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-(2,6-difluorophenyl)phenol (1.0 equiv, 1.0 mmol), Aryl Iodide (1.2 equiv), CuI (0.1 equiv, 10 mol%), N,N-dimethylglycine hydrochloride (0.2 equiv, 20 mol%), and finely powdered K₃PO₄ (2.0 equiv).

-

Degassing: Evacuate the tube and backfill with ultra-pure Nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) via a syringe.

-

Reaction: Seal the tube and heat the vigorously stirring mixture in an oil bath at 90 °C for 16–24 hours.

-

Self-Validation Checkpoint: The mixture should shift to a deep blue/green color upon coordination of the ligand and Cu(I). If the reaction immediately turns irreversibly black with heavy precipitation, premature catalyst oxidation or aggregation has occurred (verify the integrity of your N₂ line).

-

-

Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove copper salts and inorganic phosphates.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude fluorinated biaryl ether via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Protocol B: Aerobic Chan-Evans-Lam Cross-Coupling

Application: Best for mild, room-temperature couplings avoiding halogenated precursors[5].

-

Preparation (Open Air): In a 25 mL round-bottom flask, combine 3-(2,6-difluorophenyl)phenol (1.0 equiv, 1.0 mmol), Arylboronic acid (1.5 equiv), anhydrous Cu(OAc)₂ (0.1 equiv, 10 mol%), and 300 mg of freshly activated 4Å molecular sieves.

-

Solvent & Base Addition: Suspend the reagents in anhydrous Dichloromethane (DCM) (10.0 mL). Add Pyridine (2.0 equiv) dropwise.

-

Reaction: Stir the mixture vigorously at room temperature, open to the ambient atmosphere, for 24–48 hours. Use a drying tube (filled with Drierite) if the ambient humidity is unusually high, but ensure air can freely diffuse.

-

Self-Validation Checkpoint (Redox Indicator): The reaction acts as its own visual redox indicator. A continuous shift from light blue (Cu(II)) to dark green/brown and back confirms healthy oxygen cycling. If the mixture remains permanently dark brown, the reaction is starved of oxygen—increase the stirring rate to maximize the air-liquid interfacial area[3].

-

-

Workup: Filter the reaction mixture through a Celite pad, washing thoroughly with DCM. Wash the filtrate with 1M aqueous HCl (to remove pyridine), followed by brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and isolate the pure ether via flash chromatography.

Quantitative Data & Condition Mapping

The following table synthesizes expected experimental parameters and general metric profiles for the two independent synthetic pathways.

| Parameter | Ligand-Accelerated Ullmann | Aerobic Chan-Evans-Lam |

| Coupling Partner | Aryl Iodides (or Bromides) | Arylboronic Acids |

| Catalyst System | CuI (10 mol%) / N,N-dimethylglycine | Cu(OAc)₂ (10–20 mol%) / None |

| Preferred Base | K₃PO₄ (powdered, 2.0 eq) | Pyridine or Et₃N (2.0 eq) |

| Solvent Matrix | 1,4-Dioxane or DMSO | DCM or Methanol |

| Atmosphere & Temp | N₂ (Strictly Inert), 90–110 °C | Ambient Air (O₂ required), 20–25 °C |

| Reaction Time | 16 – 24 Hours | 24 – 48 Hours |

| Typical Yield Range | 75% – 95% | 60% – 85% |

References

-

Hartwig, J. F., et al. (2017). "Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates." Journal of the American Chemical Society, 139(52), 19090–19102.[Link][2]

-

Organic Chemistry Portal. "Chan-Lam Coupling: Mechanism and Substrate Scope". Named Reactions Database.[Link][3]

-

Merten, S., et al. (2012). "Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers." Beilstein Journal of Organic Chemistry, 8, 1144–1150 (PMC3403061).[Link][1]

-

Wikipedia. "Chan–Lam coupling." Wikimedia Foundation.[Link][4]

-

Royal Society of Chemistry. "Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents" RSC Books.[Link][5]

Sources

Application Note: Scalable Synthesis of 3-(2,6-Difluorophenyl)phenol

Executive Summary

3-(2,6-Difluorophenyl)phenol (CAS: 1261910-30-8) is a highly valuable biphenyl building block utilized in the development of advanced organic semiconductors and targeted pharmaceutical therapies. The synthesis of this compound relies heavily on the Suzuki-Miyaura cross-coupling of 3-bromophenol and 2,6-difluorophenylboronic acid[1]. However, scaling this reaction presents a significant chemical engineering challenge: the rapid degradation of the boronic acid under standard alkaline coupling conditions[2].

This application note provides a comprehensive, self-validating guide to synthesizing 3-(2,6-Difluorophenyl)phenol. By detailing both an optimized batch protocol using advanced precatalysts and a highly scalable continuous flow methodology, this document equips drug development professionals with the mechanistic insights and procedural rigor required for high-yield, API-grade production.

Mechanistic Rationale & The Protodeboronation Challenge

To design a scalable synthesis, one must first understand the causality behind reaction failures. 2,6-Difluorophenylboronic acid is notoriously unstable under the basic conditions required for Suzuki-Miyaura coupling[2].

The Causality of Degradation: The two highly electronegative ortho-fluorine atoms withdraw electron density from the ipso-carbon. When an aqueous base coordinates to the empty p-orbital of the boron atom to form the reactive boronate complex (a prerequisite for transmetalation), the highly polarized C–B bond becomes exceptionally susceptible to hydrolytic cleavage. This side reaction, known as protodeboronation , rapidly consumes the boronic acid to yield 1,3-difluorobenzene and boric acid, starving the catalytic cycle of its nucleophile[2].

The Engineering Solution: To achieve high yields, the rate of transmetalation must vastly outcompete the rate of protodeboronation. This is achieved through two distinct approaches:

-

Kinetic Acceleration (Batch): Utilizing highly active, sterically bulky Buchwald precatalysts (e.g., SPhos Pd G2) that facilitate rapid oxidative addition and transmetalation at mild temperatures (40 °C), minimizing the thermal degradation of the boronic acid[2].

-

Spatiotemporal Control (Continuous Flow): Utilizing continuous flow microreactors to precisely control heat and mass transfer. Flow chemistry allows the reaction to be run at elevated temperatures (80–100 °C) with extremely short residence times (5–10 minutes), driving the coupling to completion before significant protodeboronation can occur[3][4].

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the competing protodeboronation pathway.

Quantitative Data & Process Metrics

The following tables summarize the stoichiometric requirements and the comparative performance of the batch versus continuous flow methodologies.

Table 1: Reagent Stoichiometry and Function

| Reagent | MW ( g/mol ) | Equivalents | Function / Rationale |

|---|---|---|---|

| 3-Bromophenol | 173.01 | 1.00 | Electrophile; limiting reagent. |

| 2,6-Difluorophenylboronic acid | 157.91 | 1.30 | Nucleophile; excess compensates for minor protodeboronation[1]. |

| K₃PO₄ (aq) | 212.27 | 3.00 | Mild base; activates boron without excessive hydrolysis. |

| SPhos Pd G2 | 722.14 | 0.02 | Precatalyst; rapidly generates active Pd(0)[2]. |